
Photoswitchable PAD inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Photoswitchable protein arginine deiminase (PAD) inhibitors are a class of compounds designed to regulate the activity of PAD enzymes using light. These inhibitors incorporate a photoswitchable element, such as an azobenzene unit, which allows for the reversible control of enzyme activity through light-induced isomerization. This unique feature enables precise spatiotemporal regulation of PAD activity, making these inhibitors valuable tools in both basic science and therapeutic applications .
Mechanism of Action
Target of Action
The primary target of the Photoswitchable Protein Arginine Deiminase (PAD) inhibitor is the Protein Arginine Deiminase enzyme . This enzyme plays a crucial role in the pathogenesis of various diseases, including rheumatoid arthritis, multiple sclerosis, lupus, ulcerative colitis, and breast cancer .
Mode of Action
The Photoswitchable PAD inhibitor operates by incorporating an azobenzene photoswitch into its structure . This photoswitch can be reversibly controlled on irradiation with light of a defined wavelength . The change in structure on irradiation with light influences the molecule’s interaction with its target, modulating the biological activity .
Biochemical Pathways
The this compound affects the biochemical pathways involving Protein Arginine Deiminase. This enzyme is responsible for the post-translational modification of proteins, converting protein arginine residues into non-coding citrulline residues in a calcium-dependent manner . The inhibitor’s action on this enzyme can influence these biochemical pathways, potentially affecting disease progression.
Result of Action
The this compound’s action results in the modulation of the Protein Arginine Deiminase enzyme’s activity. This modulation can lead to changes in the post-translational modification of proteins, potentially influencing disease progression . The inhibitor’s photoswitchable nature allows for control over this modulation, enabling the activation or deactivation of the inhibitor’s effects based on the presence of light .
Action Environment
The action of the this compound is influenced by environmental factors, particularly light. The presence of light of a defined wavelength can trigger the photoswitch in the inhibitor, changing its structure and modulating its interaction with the Protein Arginine Deiminase enzyme . This allows for precise control over the inhibitor’s activity, making it a potentially powerful tool in the treatment of diseases involving the Protein Arginine Deiminase enzyme.
Biochemical Analysis
Biochemical Properties
Photoswitchable PAD inhibitor interacts with protein arginine deiminase enzymes, specifically PAD1, PAD2, PAD3, and PAD4 . Without photoactivation, it is a weak inhibitor of PAD2 with an IC50 value greater than 100 µM . Upon photoactivation with UV-A radiation, it converts to the more active cis-isomer, which is an irreversible, competitive inhibitor of histone H3 citrullination with an IC50 value of 9.1 µM . This interaction inhibits the conversion of arginine residues to citrulline, thereby affecting protein function and gene regulation .
Cellular Effects
This compound influences various cellular processes by inhibiting the activity of PAD enzymes . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in HEK293T cells overexpressing PAD2, the compound does not inhibit histone H3 citrullination at concentrations up to 100 µM without photoactivation . Upon photoactivation, it effectively inhibits histone H3 citrullination, thereby impacting gene expression and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PAD enzymes . The compound contains an azobenzene photoswitch that allows it to be activated by UV-A radiation . Upon activation, it converts to the cis-isomer, which binds irreversibly to the active site of PAD enzymes, inhibiting their activity . This inhibition prevents the conversion of arginine residues to citrulline, thereby affecting protein function and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time depending on its activation state . Without photoactivation, the compound is a weak inhibitor of PAD2 and does not significantly affect histone H3 citrullination . Upon photoactivation, it rapidly converts to the more active cis-isomer, which effectively inhibits PAD activity . The stability and degradation of the compound over time have not been extensively studied, but its photoactivation properties suggest that its effects can be temporally controlled in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may not significantly inhibit PAD activity without photoactivation . At higher doses and upon photoactivation, it effectively inhibits PAD activity and impacts cellular processes .
Metabolic Pathways
This compound is involved in metabolic pathways related to the activity of PAD enzymes . By inhibiting PAD activity, the compound affects the conversion of arginine residues to citrulline, thereby impacting protein function and gene regulation . The specific enzymes and cofactors involved in its metabolism have not been extensively studied, but its effects on metabolic flux and metabolite levels are likely related to its inhibition of PAD activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters or binding proteins . The compound’s azobenzene photoswitch allows it to be activated by UV-A radiation, which may affect its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound’s azobenzene photoswitch allows it to be activated by UV-A radiation, which may affect its targeting to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of photoswitchable PAD inhibitors typically involves the incorporation of an azobenzene unit into a known PAD inhibitor scaffold. The general synthetic route includes the following steps:
Synthesis of the Azobenzene Unit: The azobenzene unit is synthesized through a diazotization reaction followed by a coupling reaction with an aniline derivative.
Coupling with PAD Inhibitor Scaffold: The azobenzene unit is then coupled with a PAD inhibitor scaffold through an amide bond formation or other suitable linkage.
Industrial Production Methods: Industrial production of photoswitchable PAD inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Synthesis: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification and Characterization: Employing chromatographic techniques and spectroscopic methods to purify and characterize the final product.
Chemical Reactions Analysis
Types of Reactions: Photoswitchable PAD inhibitors undergo various chemical reactions, including:
Photoisomerization: The azobenzene unit undergoes reversible trans-cis isomerization upon exposure to specific wavelengths of light (e.g., ultraviolet or visible light).
Substitution Reactions: The inhibitors may participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Photoisomerization: Ultraviolet light (365 nm) or visible light (450-500 nm) is used to induce trans-cis isomerization.
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) under mild to moderate conditions.
Major Products:
Trans and Cis Isomers: The primary products of photoisomerization are the trans and cis isomers of the azobenzene unit.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Photoswitchable PAD inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study enzyme kinetics and reaction mechanisms under controlled conditions.
Biology: Employed to investigate the role of PAD enzymes in cellular processes and disease states.
Medicine: Potential therapeutic agents for diseases involving dysregulated PAD activity, such as cancer and autoimmune disorders.
Industry: Utilized in the development of light-controlled biocatalysts and smart materials
Comparison with Similar Compounds
- Photoswitchable Kinase Inhibitors
- Photoswitchable Protease Inhibitors
- Photoswitchable Ion Channel Modulators
Properties
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNXZDZQAHEDC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How do these novel photoswitchable inhibitors interact with Protein Arginine Deiminases (PADs), and what are the downstream effects of this interaction?
A1: The research primarily focuses on two photoswitchable inhibitor candidates, compound 1 and compound 2, designed to target PAD2. Both compounds demonstrate varying inhibitory potency depending on their isomeric state (cis or trans), controlled by light exposure.
- Compound 1 exhibits a 10-fold increase in potency in its cis isomer compared to its trans isomer [, ]. The cis isomer effectively inhibits histone H3 citrullination in a dose-dependent manner, while the trans isomer remains inactive [, ].
- Compound 2 displays a contrasting behavior, with the trans isomer being 45-fold more potent than its cis counterpart [, ]. Further investigation reveals that the trans isomer of compound 2 acts as an irreversible inhibitor, while the cis isomer exhibits competitive inhibition [, ].
Q2: What are the structural characteristics of these photoswitchable PAD inhibitors and how do they relate to their function?
A: While the papers do not provide specific details about the molecular formula, weight, or spectroscopic data for compounds 1 and 2, they highlight that both compounds are structurally similar to BB-Cl-amidine and incorporate an azobenzene photoswitch [, ]. This photoswitch is crucial for the light-dependent isomerization between the cis and trans forms of the compounds, ultimately dictating their inhibitory potency against PAD2.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
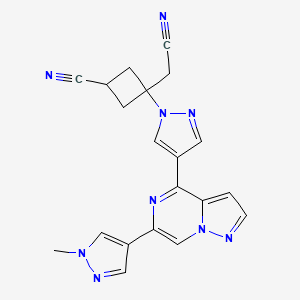
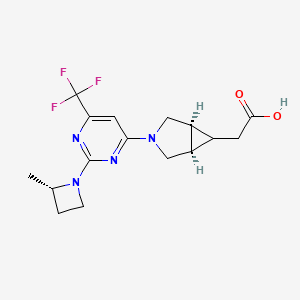

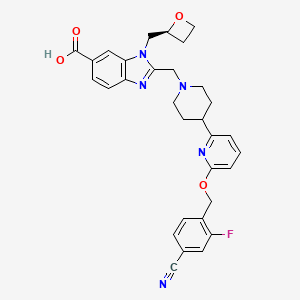

![8-[[2-[(3R,4S)-3,4-bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl]-5-chloropyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide](/img/structure/B610022.png)
![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)

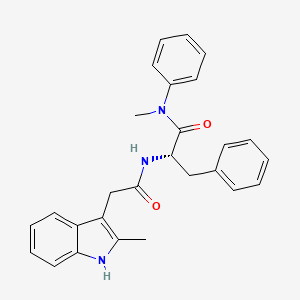
![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)
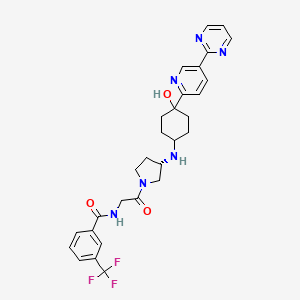


![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
